N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O5/c30-22(20-11-16-5-1-2-7-19(16)34-20)24-8-9-28-21-18(12-26-28)23(31)27(14-25-21)13-15-4-3-6-17(10-15)29(32)33/h1-7,10-12,14H,8-9,13H2,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIHAKOKEMLKHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide, a complex organic compound, is part of a class known for their diverse biological activities, including anti-inflammatory and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, synthesizing data from various studies and highlighting its potential applications in pharmacology.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups that influence its biological activity. The molecular formula is , with a molecular weight of approximately 478.5 g/mol. The presence of the pyrazolo[3,4-d]pyrimidine core is significant, as this scaffold has been associated with various therapeutic effects.
Structural Formula
Anticancer Activity
Recent studies have indicated that compounds incorporating the pyrazolo[3,4-d]pyrimidine scaffold exhibit notable anticancer properties. For instance, research has demonstrated that derivatives of this structure can inhibit the growth of various cancer cell lines, including lung and breast cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Antitumor Efficacy
A study evaluated several derivatives against human cancer cell lines (e.g., MDA-MB-231 for breast cancer). The results showed that compounds with specific substitutions at the N(2) position exhibited significant cytotoxicity while maintaining acceptable selectivity ratios:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MDA-MB-231 | 15 | Apoptosis induction |
| B | A549 | 20 | Cell cycle arrest |
| C | HepG2 | 10 | Inhibition of proliferation |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. In vitro studies using RAW264.7 macrophage cells demonstrated that certain derivatives could significantly reduce nitric oxide (NO) production in response to lipopolysaccharide (LPS) stimulation.
Experimental Findings
The following table summarizes the impact on NO production:
| Compound | Concentration (µg/mL) | NO Production (µM) |
|---|---|---|
| A | 0 | 15 |
| A | 20 | 5 |
| B | 0 | 14 |
| B | 20 | 2 |
These findings suggest that modifications to the compound can enhance its anti-inflammatory properties while minimizing cytotoxicity.
Mechanistic Insights
The biological activities of this compound are believed to involve multiple pathways:
- Inhibition of Kinases : Pyrazolo[3,4-d]pyrimidines have been shown to inhibit specific kinases involved in cancer progression.
- Modulation of Inflammatory Mediators : The compound may alter the expression levels of pro-inflammatory cytokines.
- Induction of Apoptosis : It promotes programmed cell death in malignant cells through various signaling pathways.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Structural and Functional Differences
Electron-Withdrawing Groups: The target compound’s 3-nitrobenzyl group contrasts with the fluorinated aryl groups in Example 52.
Linker and Terminal Groups : The benzofuran-carboxamide in the target compound differs from the sulfonamide and fluorobenzamide groups in the analogues. Sulfonamides often enhance solubility, while benzofurans may improve membrane permeability due to aromatic stacking .
Synthetic Complexity : Example 53 was synthesized using a Suzuki-Miyaura coupling (evidenced by boronic acid and Pd catalysis), a method common in pyrazolo[3,4-d]pyrimidine derivatives. The target compound’s synthesis likely follows similar protocols, though yields remain unspecified .
Research Findings and Implications
Physicochemical Properties
- Solubility : The sulfonamide derivative’s higher polarity (due to the sulfonamide group) may improve aqueous solubility compared to the target compound’s nitrobenzyl and benzofuran groups.
Lumping Strategy Rationale
The lumping strategy () justifies comparing these compounds due to shared core structures, which likely exhibit similar reactivity and physicochemical behavior despite substituent variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
